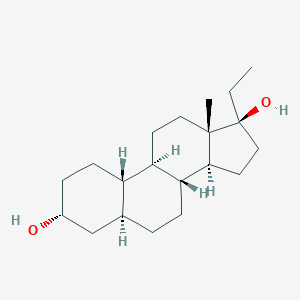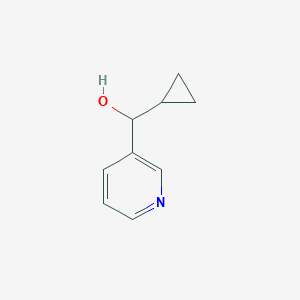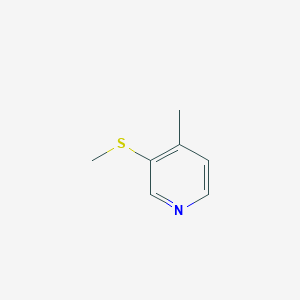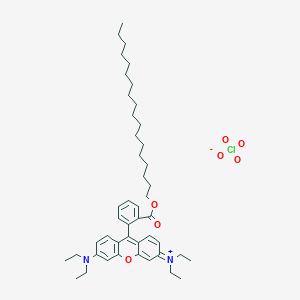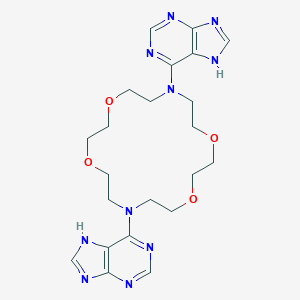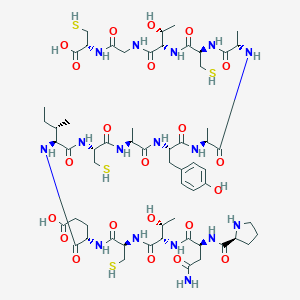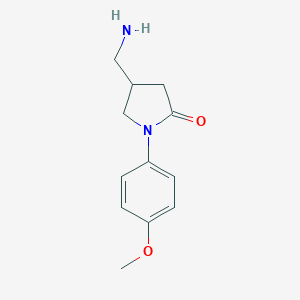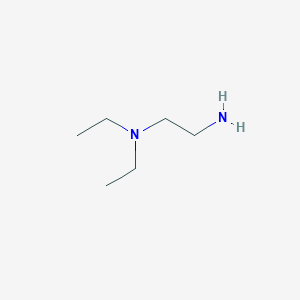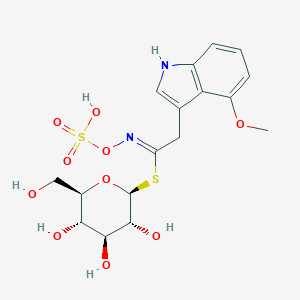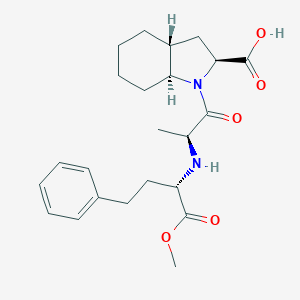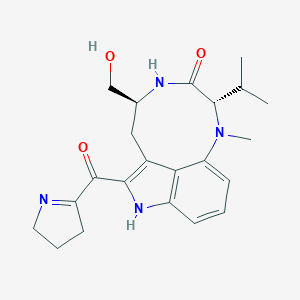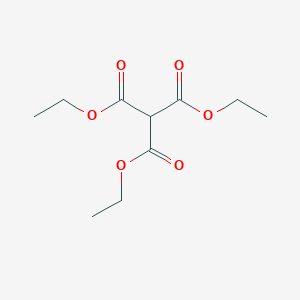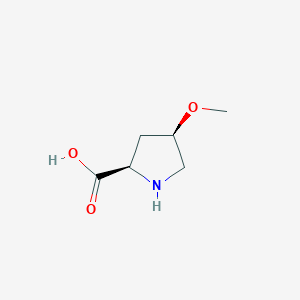
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid, also known as (R,R)-MPC, is a chiral building block that has gained significant attention in the field of organic chemistry. This compound has a unique structure that makes it a valuable intermediate for the synthesis of various biologically active molecules.
Mécanisme D'action
(R,R)-MPC acts as a chiral auxiliary in organic synthesis, providing a stereochemical template for the formation of enantiomerically pure compounds. It also acts as a precursor for the synthesis of various biologically active molecules.
Effets Biochimiques Et Physiologiques
(R,R)-MPC has no known biochemical or physiological effects on its own. However, the compounds synthesized using (R,R)-MPC as a building block may have various biochemical and physiological effects, depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R,R)-MPC as a chiral auxiliary in organic synthesis has several advantages, including high stereoselectivity, ease of use, and compatibility with various reaction conditions. However, the limitations of (R,R)-MPC include its high cost, limited availability, and potential toxicity.
Orientations Futures
The future directions for (R,R)-MPC research include the development of new and efficient synthetic methods, the synthesis of new biologically active molecules, and the investigation of its potential as a drug candidate for the treatment of various diseases. The use of (R,R)-MPC in asymmetric catalysis and organocatalysis is also an area of interest for future research.
Conclusion
In conclusion, (R,R)-MPC is a valuable chiral building block that has various applications in organic synthesis and drug discovery. Its unique structure and properties make it an important intermediate for the synthesis of biologically active molecules. The future directions for (R,R)-MPC research include the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its use in asymmetric catalysis and organocatalysis.
Méthodes De Synthèse
(R,R)-MPC can be synthesized using different methods, including the asymmetric synthesis method, enzymatic method, and chemical synthesis method. The asymmetric synthesis method involves the use of chiral catalysts to produce enantiomerically pure MPC. The enzymatic method involves the use of enzymes to catalyze the reaction between pyrrolidine and methoxyacetic acid. The chemical synthesis method involves the reaction between pyrrolidine and methoxyacetic acid in the presence of a suitable reagent.
Applications De Recherche Scientifique
(R,R)-MPC has been used as a building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and alkaloids. It has also been used in the synthesis of drugs for the treatment of various diseases, including cancer, HIV/AIDS, and Alzheimer's disease.
Propriétés
Numéro CAS |
151273-50-6 |
|---|---|
Nom du produit |
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R,4R)-4-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Clé InChI |
RNXKXUOGQKYKTH-RFZPGFLSSA-N |
SMILES isomérique |
CO[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
COC1CC(NC1)C(=O)O |
SMILES canonique |
COC1CC(NC1)C(=O)O |
Synonymes |
D-Proline, 4-methoxy-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



